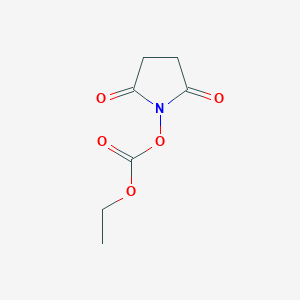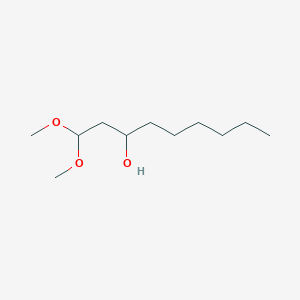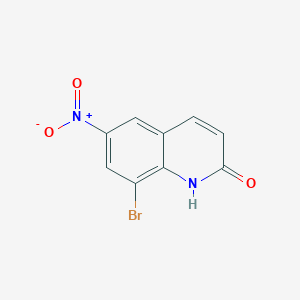
2,5-Dioxopyrrolidin-1-YL ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-YL ethyl carbonate is an organic compound with the molecular formula C7H9NO5. It is a derivative of pyrrolidine and is often used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming stable linkages with other molecules, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dioxopyrrolidin-1-YL ethyl carbonate can be synthesized through several methods. One common approach involves the reaction of N-hydroxysuccinimide (NHS) with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures (0-20°C) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature and pH, to optimize yield and minimize by-products. The final product is purified through techniques like recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-YL ethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form N-hydroxysuccinimide and ethyl carbonate.
Coupling Reactions: It is often used in peptide synthesis to form stable amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles that react with this compound.
Solvents: Organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran are frequently used.
Catalysts: Bases such as triethylamine or pyridine are often employed to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound include substituted pyrrolidines, N-hydroxysuccinimide derivatives, and various carbonate esters .
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-YL ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and ester linkages.
Biology: It facilitates the conjugation of biomolecules, such as proteins and peptides, for various biochemical assays.
Medicine: It is employed in drug delivery systems, including the formation of nanoparticles and liposomes for targeted drug delivery.
Industry: It is used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-YL ethyl carbonate involves the formation of stable linkages with nucleophiles. The NHS group reacts with amines to form amide bonds, while the ethyl carbonate moiety can undergo hydrolysis or substitution reactions. These reactions are facilitated by the presence of bases and organic solvents, which help stabilize the transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar structure but with a benzyl group instead of an ethyl group.
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Contains two NHS groups and is used in similar coupling reactions.
NHS-PEG1-SS-PEG1-NHS: Features a polyethylene glycol chain and is used in bioconjugation.
Uniqueness
2,5-Dioxopyrrolidin-1-YL ethyl carbonate is unique due to its specific reactivity and stability, making it particularly useful in forming stable amide and ester linkages. Its versatility in various chemical reactions and applications in different fields highlights its importance in scientific research and industrial processes .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c1-2-12-7(11)13-8-5(9)3-4-6(8)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDWPFJFKVALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)



![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)

![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)
![tert-butyl (4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13903932.png)
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)




